molecular formula C23H23N5O2 B2693557 N-cyclohexyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326861-53-3

N-cyclohexyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2693557
CAS No.: 1326861-53-3
M. Wt: 401.47
InChI Key: SFEQOMWDXWHYOJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a heterocyclic compound of significant interest in medicinal chemistry research, characterized by a complex pyrazolo[1,5-d][1,2,4]triazin core fused with a naphthalene moiety and an N-cyclohexyl acetamide side chain . The 1,2,4-triazine motif is a privileged structure in drug discovery and is found in several FDA-approved therapeutics, underscoring its relevance as a key pharmacophore for the development of new bioactive molecules . Research into structurally similar compounds has demonstrated promising antiviral properties , with certain pyrazolo-triazine derivatives showing significant activity against various viral infections . Specific studies have indicated that such derivatives can effectively inhibit the replication of viruses including human immunodeficiency virus (HIV), with effective concentration (EC50) values reported in the nanomolar range, even against strains resistant to standard treatments . The compound's mechanism of action is primarily associated with the inhibition of key viral enzymes; it is suggested that it may act by inhibiting reverse transcriptase in HIV and other polymerases in RNA viruses, thereby preventing viral replication . Beyond its antiviral potential, this chemical scaffold is also a valuable building block in synthetic chemistry, serving as a flexible platform for constructing and fine-tuning more complex molecular architectures for various research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclohexyl-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c29-22(25-17-9-2-1-3-10-17)14-27-23(30)21-13-20(26-28(21)15-24-27)19-12-6-8-16-7-4-5-11-18(16)19/h4-8,11-12,15,17,20-21,26H,1-3,9-10,13-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITSZVBHIKNTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a compound of considerable interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings. The focus will be on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C24_{24}H29_{29}N5_5O2_2
  • Molecular Weight: 419.5 g/mol
  • CAS Number: 1326826-88-3

This compound features a complex heterocyclic structure that contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds containing pyrazolo and triazine moieties. For instance, derivatives of pyrazolo[1,5-d][1,2,4]triazin have shown significant activity against various viral infections.

Case Study:
A study demonstrated that certain pyrazole derivatives effectively inhibited the replication of human immunodeficiency virus (HIV) and other RNA viruses. The structure–activity relationship (SAR) analysis indicated that modifications in the side chains significantly impacted antiviral efficacy. The most potent compounds exhibited EC50_{50} values in the nanomolar range against HIV strains resistant to standard treatments .

Antimicrobial Activity

In addition to antiviral properties, this compound has been evaluated for its antibacterial and antifungal activities.

Research Findings:
A synthesis study on related pyrazolo-triazine compounds revealed moderate antibacterial and antifungal activity against various pathogens. The compounds were tested against Staphylococcus aureus and Candida albicans with promising results .

CompoundActivity TypeTarget OrganismEC50_{50}
Compound AAntiviralHIV0.2 nM
Compound BAntibacterialS. aureus15 µg/mL
Compound CAntifungalC. albicans20 µg/mL

The mechanism through which this compound exerts its biological effects is primarily through inhibition of key viral enzymes and interference with cellular pathways crucial for pathogen survival.

Enzyme Inhibition:
Research indicates that this compound may inhibit reverse transcriptase in HIV and other polymerases in RNA viruses, thereby preventing viral replication . Additionally, it may disrupt bacterial cell wall synthesis or function through interactions with essential enzymes.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. The pyrazolo[1,5-d][1,2,4]triazin core is known for its ability to interact with viral enzymes and inhibit their activity. Research has demonstrated that derivatives of pyrazole compounds exhibit significant antiviral properties against various viruses.

Case Studies

  • Antiviral Efficacy Against HIV :
    • A study evaluated several pyrazole derivatives for their efficacy against HIV. The compound demonstrated notable activity with an effective concentration (EC50_{50}) significantly lower than standard antiviral agents. This suggests that modifications to the pyrazole structure can enhance antiviral potency against resistant strains of HIV .
  • Inhibition of Herpes Simplex Virus :
    • Another investigation focused on the compound's ability to inhibit herpes simplex virus type 1 (HSV-1). The results indicated that certain structural modifications led to increased efficacy compared to traditional treatments like acyclovir .
  • Broad-Spectrum Antiviral Activity :
    • The compound was also tested against a range of viruses including poliovirus and vesicular stomatitis virus (VSV). Results showed promising antiviral activity across these pathogens, indicating its potential as a broad-spectrum antiviral agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of N-cyclohexyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide. Key findings from SAR studies include:

  • Substituent Effects : The presence of specific substituents on the naphthalene ring significantly influences the biological activity. For instance, electron-donating groups enhance binding affinity to viral targets.
  • Core Modifications : Alterations in the pyrazolo[1,5-d][1,2,4]triazin core can lead to improved stability and bioavailability while maintaining or enhancing antiviral activity .

Comparison with Similar Compounds

Pyrazolo-Triazine Core Analogs

N-(4-Methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (BE45659)

  • Structure : Shares the pyrazolo-triazine core but substitutes the naphthalen-1-yl group with 4-methylphenyl and the cyclohexyl group with 4-methoxyphenyl.
  • Molecular Formula : C₂₁H₁₉N₅O₃ (vs. C₂₃H₂₂N₅O₂ for the target compound).
  • The methylphenyl substituent may reduce steric bulk relative to naphthalene .

N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

  • Structure : Replaces the cyclohexyl group with diethylamine.

Heterocyclic Variants with Triazole or Benzodiazepine Cores

Triazole Derivatives (e.g., 6m, 6a–c)

  • Structure : Compounds like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide feature a triazole ring instead of pyrazolo-triazine.
  • Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition, differing from pyrazolo-triazine synthesis routes .
  • Physicochemical Data : IR spectra show C=O stretches at ~1678 cm⁻¹ (acetamide), aligning with the target compound’s expected spectral features. Substituents like nitro groups (e.g., 6b, 6c) introduce strong electron-withdrawing effects, altering reactivity .

Benzodiazepine-Dione Derivatives ()

  • Structure : Replace pyrazolo-triazine with benzodiazepine-dione cores but retain cyclohexyl acetamide groups.

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Lipophilicity Hydrogen-Bonding Capacity
Target Compound Pyrazolo-triazine Naphthalen-1-yl, Cyclohexyl High Moderate (amide, 4-oxo)
BE45659 Pyrazolo-triazine 4-Methylphenyl, 4-Methoxyphenyl Moderate High (methoxy)
6m (Triazole) Triazole Naphthalen-1-yloxy, 4-Chlorophenyl Moderate Moderate (amide, chloro)
Benzodiazepine-dione Benzodiazepine Chloro, Methoxy, Vinyl Variable High (multiple carbonyls)
  • Naphthalene vs.
  • Cyclohexyl vs. Alkyl/Aryl : Cyclohexyl offers conformational flexibility and moderate hydrophobicity, whereas groups like diethyl () or methoxyphenyl () modulate solubility and electronic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-cyclohexyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide?

  • The compound’s synthesis typically involves multi-step heterocyclic assembly. A key step is the 1,3-dipolar cycloaddition between azides and alkynes (e.g., Cu-catalyzed "click" chemistry) to form triazole or pyrazolo-triazine cores . For example, azide intermediates (e.g., 2-azido-N-phenylacetamide derivatives) react with naphthyl-substituted alkynes under mild conditions (room temperature, tert-BuOH/H₂O solvent) using Cu(OAc)₂ as a catalyst . Purification involves recrystallization from ethanol or ethyl acetate.

Q. How is structural characterization performed for this compound?

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 5.38–8.40 ppm for triazole protons, δ 52–165 ppm for carbons in DMSO-d₆) and IR (e.g., 1678 cm⁻¹ for C=O stretch) confirm functional groups and regiochemistry .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves complex heterocyclic geometries, with validation via R-factors (<0.05) and mean C–C bond deviations (<0.006 Å) .

Q. What solvent systems are optimal for chromatographic purification?

  • Hexane:ethyl acetate (8:2) is effective for TLC monitoring, while ethanol recrystallization ensures high purity (>95%) by removing unreacted azides/alkynes .

Advanced Research Questions

Q. How can synthetic yields be improved for the pyrazolo-triazine core?

  • Catalyst optimization : Replace Cu(OAc)₂ with CuI nanoparticles (higher catalytic activity) .
  • Solvent tuning : Use DMF:H₂O (1:1) to enhance dipolarophile solubility .
  • Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes, improving yield by 15–20% .

Q. How to resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Cross-validation : Compare LC-MS purity data (e.g., HRMS [M+H]⁺ discrepancies <0.001 Da) to rule out impurities .
  • Docking studies : Use AutoDock Vina to assess binding affinity variations caused by naphthyl vs. phenyl substitutions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • PASS Online : Predicts antineoplastic/anti-inflammatory potential (Pa > 0.7) based on pyrazolo-triazine scaffolds .
  • SwissADME : Estimates logP (~3.2) and BBB permeability (CNS activity score: −2), guiding in vivo testing prioritization .

Q. How to validate crystallographic data for this compound?

  • PLATON checks : Identify missed symmetry (e.g., twinning) using ADDSYM .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) to confirm packing motifs .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., exact Cu catalyst loading, stirring speed) to minimize batch-to-batch variability .
  • Structural Ambiguity : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals in naphthyl and pyrazolo-triazine regions .

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